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  • Product: trans-4-Chlorostilbene
  • CAS: 1657-50-7

Core Science & Biosynthesis

Foundational

melting point and thermal properties of trans-4-chlorostilbene

Technical Whitepaper: Thermal Characterization and Solid-State Properties of trans-4-Chlorostilbene Executive Summary trans-4-Chlorostilbene (CAS: 4714-23-2) is a halogenated diarylethene derivative critical in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Characterization and Solid-State Properties of trans-4-Chlorostilbene

Executive Summary trans-4-Chlorostilbene (CAS: 4714-23-2) is a halogenated diarylethene derivative critical in the development of nonlinear optical materials, scintillation detectors, and pharmaceutical intermediates.[1] Unlike its unsubstituted parent (trans-stilbene), the introduction of a chlorine atom at the para-position significantly alters its crystal packing, melting behavior, and solubility profile.[1] This guide provides a definitive technical analysis of its thermal properties, establishing a baseline melting point of 153.8 °C and outlining rigorous protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to validate material purity and solid-state stability.[1]

Physicochemical Profile

PropertyValue / DescriptionSource/Notes
IUPAC Name 1-chloro-4-[(E)-2-phenylethenyl]benzene
CAS Number 4714-23-2
Molecular Formula C₁₄H₁₁Cl
Molecular Weight 214.69 g/mol
Melting Point 153.8 °C (Primary crystalline phase)[1]
Boiling Point ~325 °C (Predicted at 760 mmHg)[2]
Appearance White to off-white crystalline needles
Solubility Soluble in benzene, ether, chloroform; sparingly soluble in ethanol; insoluble in water.[1]

Thermal Analysis & Solid-State Dynamics

Melting Point and Phase Behavior

The melting point of trans-4-chlorostilbene (153.8 °C) is significantly higher than that of unsubstituted trans-stilbene (124 °C).[1] This elevation is attributed to the chloro-substituent effect , which enhances intermolecular interactions—specifically


-

stacking and weak Cl[1]···H halogen bonding—stabilizing the crystal lattice.[1]
  • Purity Indicator: A sharp melting endotherm (range < 1.0 °C) indicates high isomeric purity.[1] Broadening of the melting peak often signals contamination with the cis-isomer (an oil at room temperature) or residual solvent.[1]

  • Photoisomerization Risk: Upon exposure to UV light (~300–365 nm), the crystalline trans isomer can partially convert to the cis form on the surface, leading to melting point depression.[1] All thermal analysis samples must be prepared under amber light or UV-filtered conditions.[1]

Thermogravimetric Analysis (TGA)

trans-4-Chlorostilbene exhibits high thermal stability up to its melting point.[1] Decomposition typically occurs well above 300 °C, making it suitable for melt-processing in materials science applications.[1]

  • Volatility: Like many stilbenes, it may sublime at temperatures approaching its melting point under high vacuum. TGA pans should be sealed (hermetic) with a pinhole to prevent mass loss due to sublimation prior to melting.[1]

Experimental Protocols

High-Purity Recrystallization Protocol

Thermal data is meaningless without defined purity.[1] The following method ensures removal of the cis-isomer and synthetic byproducts.

  • Dissolution: Dissolve crude trans-4-chlorostilbene in boiling ethanol (approx. 15 mL per gram). If the solution is not clear, hot filtration is required to remove inorganic salts (e.g., Pd residues from Heck coupling).[1]

  • Crystallization: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Rapid cooling traps impurities.[1]

  • Maturation: Cool further to 4 °C for 4 hours to maximize yield.

  • Isolation: Filter the white needles and wash with cold ethanol (-20 °C).

  • Drying: Vacuum dry at 40 °C for 12 hours to remove lattice-bound solvent.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine the precise onset melting temperature (


) and Enthalpy of Fusion (

).
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).[1]

  • Sample Mass: 3–5 mg (weighed to ±0.01 mg).[1]

  • Pan: Aluminum hermetic pan with a pinhole lid (to suppress sublimation while allowing pressure release).[1]

  • Atmosphere: Dry Nitrogen purge (50 mL/min).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 170 °C (First Heat). Capture melting endotherm.

    • Cool 10 °C/min to 25 °C. Observe crystallization exotherm (supercooling is common).

    • Ramp 10 °C/min to 170 °C (Second Heat). Verify thermal stability.

Acceptance Criteria:

  • 
     must be within 153.0 ± 1.0 °C.[1]
    
  • Peak shape must be symmetrical.[1] A "shoulder" on the low-temperature side indicates cis-isomer contamination.[1]

Visualization of Technical Workflow

The following diagram illustrates the critical path from synthesis to thermal validation, highlighting the feedback loop required if purity criteria are not met.

Thermal_Characterization_Workflow Synthesis Crude Synthesis (Heck/Wittig) Purification Recrystallization (Ethanol, Slow Cool) Synthesis->Purification PurityCheck Purity Check (HPLC / 1H-NMR) Purification->PurityCheck PurityCheck->Purification If <99% (cis present) DSC DSC Analysis (Heat-Cool-Heat) PurityCheck->DSC If >99% trans TGA TGA Analysis (Decomposition) DSC->TGA Verify Stability Decision Pass Criteria? (MP > 153°C) DSC->Decision Extract T_onset Decision->Purification No (Broad Peak) Report Final Thermal Profile Decision->Report Yes

Caption: Integrated workflow for the purification and thermal validation of trans-4-chlorostilbene, emphasizing the iterative loop required to remove the cis-isomer.

Applications & Implications

  • Nonlinear Optics (NLO): The non-centrosymmetric packing potential (if co-crystallized or modified) and the polarizable chlorine atom make this compound a candidate for Second Harmonic Generation (SHG) studies.[1]

  • Scintillation: High-purity crystals are investigated for radiation detection, where thermal stability ensures detector longevity in harsh environments.[1]

  • Pharmaceuticals: As a rigid hydrophobic linker, the 4-chlorostilbene motif is used in estrogen receptor modulators.[1] Accurate melting point data is the primary quality control metric for these intermediates.[1]

References

  • ChemicalBook. (2024).[1] trans-4-Chlorostilbene Properties and Melting Point Data. Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. (2024).[1] 4-Chlorostilbene Compound Summary. Retrieved from [1]

  • Carl Roth. (2024).[1] trans-4-Chlorostilbene Product Specification and Safety Data. Retrieved from [1]

  • NIST Chemistry WebBook. (2024).[1] Thermochemical Data for Stilbene Derivatives. (General reference for stilbene protocols). Retrieved from [1]

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of trans-4-chlorostilbene

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-4-chlorostilbene. Tailored for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-4-chlorostilbene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of its chemical shifts, the underlying principles governing these values, and a comparative analysis with related stilbene compounds. The content is structured to offer not just data, but a deeper understanding of the structural and electronic factors that define the ¹H NMR spectrum of this molecule.

Introduction: The Significance of trans-4-chlorostilbene

trans-4-Chlorostilbene is a derivative of stilbene, a class of compounds recognized for their diverse biological activities and applications in materials science. The introduction of a chlorine atom at the para-position of one of the phenyl rings significantly influences its electronic properties, and consequently, its spectroscopic signature. A thorough understanding of the ¹H NMR spectrum is fundamental for the unambiguous structural elucidation and purity assessment of trans-4-chlorostilbene, which is crucial for its application in medicinal chemistry and materials development. This guide will provide a detailed examination of its ¹H NMR chemical shifts, offering insights into the subtle electronic and conformational effects at play.

Molecular Structure and Proton Numbering

To facilitate a clear discussion of the ¹H NMR data, the protons in trans-4-chlorostilbene are systematically numbered as illustrated in the following diagram.

Caption: Molecular structure of trans-4-chlorostilbene with proton numbering.

Experimental ¹H NMR Data

The ¹H NMR spectrum of trans-4-chlorostilbene was acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Proton AssignmentChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / Hz
H-α / H-β7.04-7.14MultipletNot resolved
H-4'7.28-7.32MultipletNot resolved
H-3', H-5'7.32-7.36MultipletNot resolved
H-2', H-6'7.50-7.56MultipletNot resolved
H-2, H-67.43-7.49MultipletNot resolved
H-3, H-57.39Triplet7.7

Table 1: ¹H NMR Chemical Shift Assignments for trans-4-chlorostilbene in CDCl₃.[1]

Analysis and Discussion of the ¹H NMR Spectrum

The ¹H NMR spectrum of trans-4-chlorostilbene presents a series of signals in the aromatic and vinylic regions, each providing valuable information about the molecular structure.

Vinylic Protons (H-α and H-β)

The two vinylic protons, H-α and H-β, give rise to a multiplet in the range of 7.04-7.14 ppm.[1] In an unsubstituted trans-stilbene, these protons typically appear as a pair of doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration. In the case of trans-4-chlorostilbene, the signals are part of a more complex multiplet, likely due to overlapping with some of the aromatic proton signals. The downfield shift of these protons is attributed to the anisotropic effect of the adjacent phenyl rings.[2]

Protons of the Unsubstituted Phenyl Ring (Ring B)

The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', and H-6') exhibit a complex multiplet pattern. Based on typical substituent effects, the protons ortho to the vinyl group (H-2' and H-6') are expected to be the most deshielded and are assigned to the multiplet at 7.50-7.56 ppm.[1] The protons meta to the vinyl group (H-3' and H-5') are found in the multiplet at 7.32-7.36 ppm, while the para proton (H-4') is assigned to the multiplet at 7.28-7.32 ppm.[1]

Protons of the Substituted Phenyl Ring (Ring A)

The protons on the chlorine-substituted phenyl ring (H-2, H-3, H-5, and H-6) also display distinct signals. The protons ortho to the chlorine atom (H-3 and H-5) appear as a triplet at 7.39 ppm with a coupling constant of 7.7 Hz.[1] The protons meta to the chlorine atom (H-2 and H-6) are found within the multiplet at 7.43-7.49 ppm.[1] The electron-withdrawing nature of the chlorine atom influences the electron density of this ring, leading to the observed chemical shifts.

The Anisotropic Effect in Stilbenes

The chemical shifts of the protons in trans-4-chlorostilbene are significantly influenced by the magnetic anisotropy of the phenyl rings.[2] The circulation of π-electrons in the aromatic rings generates a local magnetic field that opposes the applied external magnetic field in the region above and below the plane of the ring (shielding cone) and reinforces it in the plane of the ring (deshielding zone). The vinylic and ortho protons lie in the deshielding zone of the adjacent phenyl ring, causing them to resonate at a lower field (higher ppm value).

Caption: Diagram of the anisotropic effect of a phenyl ring.

Comparative Analysis with trans-Stilbene

To highlight the effect of the chlorine substituent, a comparison of the ¹H NMR data of trans-4-chlorostilbene with that of the parent compound, trans-stilbene, is informative.

Proton Assignmenttrans-4-chlorostilbene (δ / ppm)trans-Stilbene (δ / ppm)
Vinylic Protons7.04-7.14~7.10
Aromatic Protons7.28-7.56~7.26-7.52

Table 2: Comparison of ¹H NMR Chemical Shifts of trans-4-chlorostilbene and trans-stilbene.

The data for trans-stilbene shows a slightly more shielded environment for the aromatic protons compared to the chlorinated derivative. The electron-withdrawing effect of the chlorine atom in trans-4-chlorostilbene leads to a general deshielding of the protons on the substituted ring.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of trans-4-chlorostilbene.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of trans-4-chlorostilbene.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer should be properly tuned and shimmed for the specific probe and solvent.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants of the signals.

Caption: Experimental workflow for ¹H NMR spectroscopy.

Conclusion

This technical guide has provided a detailed examination of the ¹H NMR chemical shifts of trans-4-chlorostilbene. The assignment of the proton signals, supported by an understanding of substituent effects and magnetic anisotropy, offers a clear picture of the molecule's electronic and structural characteristics. The provided experimental protocol serves as a practical resource for researchers working with this and related compounds. A thorough analysis of the ¹H NMR spectrum is an indispensable tool for the characterization and quality control of trans-4-chlorostilbene in various scientific and industrial applications.

References

  • Supporting Information for "A mild and efficient method for the synthesis of (E)-stilbenes from aromatic aldehydes and 1,3-dicyclohexyl-2-chloroimidazolidine-4,5-dione". New Journal of Chemistry, 2022, 46, 1341-1348. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry, 2012. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry, 2012. [Link]

  • Supporting Information for "Molecular Pd(II) Complex Incorporated into MOF as a Highly Active Single-Site Heterogeneous Catalyst for C-Cl Bond Activation". Inorganic Chemistry, 2017, 56 (14), pp 8136–8143. [Link]

  • S1 Supporting Information for "Substituted trans-Stilbenes, Including Analogs of the Natural Product Resveratrol, Inhibit the Human T-Cell Leukemia/Lymphoma Virus Type 1". PLoS ONE, 2013, 8(5): e63786. [Link]

  • Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv, 2020. [Link]

  • Supporting Information for "Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media". RSC Advances, 2012, 2, 8435-8440. [Link]

  • ¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants. ResearchGate, 2008. [Link]

  • 4-Chlorostilbene. PubChem, National Center for Biotechnology Information. [Link]

  • 4-AZIDO-4'-CHLOROSTILBENE. SpectraBase. [Link]

  • 1-Chloro-4-(2-phenylvinyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • The Synthesis and Characterization of Novel Imino Stilbenes. Digital Commons @ University of Puget Sound, 2012. [Link]

Sources

Foundational

IUPAC name and synonyms for trans-4-chlorostilbene

[1] Executive Summary trans-4-Chlorostilbene (CAS: 4714-23-2) acts as a pivotal reference standard and intermediate in the synthesis of stilbenoid pharmaceuticals and optoelectronic materials.[1] Distinguished by its E-c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

trans-4-Chlorostilbene (CAS: 4714-23-2) acts as a pivotal reference standard and intermediate in the synthesis of stilbenoid pharmaceuticals and optoelectronic materials.[1] Distinguished by its E-configuration, it exhibits superior thermodynamic stability compared to its Z-isomer (cis), largely due to minimized steric repulsion between phenyl rings. This guide details its chemical identity, validated synthetic protocols via chemoselective Heck coupling, and critical handling requirements regarding photoisomerization.

Part 1: Nomenclature & Chemical Identity[2][3][4]

The precise identification of trans-4-chlorostilbene is critical due to the existence of the cis isomer and various substitution patterns on the stilbene scaffold.

Identity Data Table[3][4]
ParameterSpecification
IUPAC Name (E)-1-chloro-4-(2-phenylethenyl)benzene
Common Synonyms trans-4-Chlorostilbene; 4-Chlorostilbene; (E)-4-Styrylchlorobenzene
CAS Registry Number 4714-23-2 (Specific to trans); 18412-40-7 (Alternate/Generic)
Molecular Formula C₁₄H₁₁Cl
Molecular Weight 214.69 g/mol
SMILES Clc1ccc(cc1)/C=C/c2ccccc2
InChI Key TTYKTMUIQGPMMH-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 129–130 °C (Lit.)

Part 2: Structural Integrity & Isomerism

Thermodynamic Stability

The trans (E) isomer is the thermodynamically favored congener, possessing a planar geometry that maximizes


-conjugation across the two phenyl rings and the ethylene bridge. In contrast, the cis (Z) isomer suffers from significant steric hindrance between the ortho-hydrogens of the opposing phenyl rings, twisting the rings out of planarity and raising the ground-state energy.
Photoisomerization Hazard

Researchers must be acutely aware that trans-4-chlorostilbene undergoes reversible photoisomerization to the cis-isomer upon exposure to UV light (specifically 300–366 nm). This reaction proceeds via a perpendicular excited state (


) intermediate.

Handling Protocol:

  • Store solid material in amber vials wrapped in aluminum foil.

  • Perform synthesis and purification under low-energy (yellow) light when possible.

  • Monitor isomeric purity via HPLC or ¹H-NMR prior to biological assays.

Photoisomerization Trans Trans-4-Chlorostilbene (Thermodynamically Stable) Excited Excited Singlet State (Perpendicular Intermediate) Trans->Excited UV (hv) Absorption π -> π* Excited->Trans Relaxation Cis Cis-4-Chlorostilbene (Sterically Hindered) Excited->Cis Non-radiative Decay (Relaxation) Cis->Trans Thermal/Catalytic Reversion

Figure 1: Mechanism of stilbene photoisomerization. The reaction is driven by UV excitation to a perpendicular intermediate, relaxing into either isomer.

Part 3: Synthetic Pathways[3]

While the Horner-Wadsworth-Emmons (HWE) reaction offers high stereoselectivity, the Heck Coupling is preferred in drug discovery contexts for its modularity and the ready availability of aryl halides.

Chemoselective Heck Coupling Protocol

Objective: Synthesize trans-4-chlorostilbene from 1-chloro-4-iodobenzene and styrene. Rationale: We utilize 1-chloro-4-iodobenzene rather than 1,4-dichlorobenzene. Palladium undergoes oxidative addition significantly faster at the C–I bond than the C–Cl bond. This chemoselectivity ensures the chlorine atom remains intact on the final stilbene scaffold for further functionalization or SAR studies.

Reagents & Materials
  • Substrate A: 1-Chloro-4-iodobenzene (1.0 equiv)

  • Substrate B: Styrene (1.2 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (1–2 mol%)[2]

  • Ligand: Triphenylphosphine (PPh₃) (4 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology
  • Catalyst Pre-activation: In a flame-dried round-bottom flask under Argon, dissolve Pd(OAc)₂ and PPh₃ in DMF. Stir at room temperature for 15 minutes to generate the active Pd(0) species in situ.

  • Addition: Add 1-chloro-4-iodobenzene, styrene, and Et₃N to the reaction vessel.

  • Reaction: Heat the mixture to 90 °C for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aryl iodide.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with diethyl ether and wash with water (3x) to remove DMF and salts.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 100% Hexanes) to isolate the pure trans product.

HeckSynthesis Start Start: 1-Chloro-4-iodobenzene + Styrene Cycle Catalytic Cycle: 1. Oxidative Addition (C-I) 2. Migratory Insertion 3. Beta-Hydride Elimination Start->Cycle Mix in DMF, 90°C Cat Catalyst Activation: Pd(OAc)2 + PPh3 -> Pd(0) Cat->Cycle Active Species Workup Workup: Extraction & Washing Cycle->Workup 12-16 hrs Purify Purification: Recrystallization (EtOH) Workup->Purify Product Final Product: trans-4-Chlorostilbene Purify->Product

Figure 2: Workflow for the chemoselective Heck synthesis of trans-4-chlorostilbene.

Part 4: Analytical Characterization

Validation of the trans geometry is best achieved via ¹H-NMR, specifically by calculating the coupling constant (


) of the vinylic protons.
NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Interpretation
Vinylic (Alkene) 7.05 – 7.15Doublet (d)16.4 Hz Diagnostic for trans-alkene (Cis

≈ 10–12 Hz)
Aromatic (Ortho to Cl) 7.32Doublet (d)8.5 HzPhenyl ring A
Aromatic (Meta to Cl) 7.44Doublet (d)8.5 HzPhenyl ring A
Aromatic (Unsubst.) 7.25 – 7.55Multiplet (m)-Phenyl ring B

Mass Spectrometry (EI): Molecular ion peak


 observed at m/z 214 (³⁵Cl) and 216 (³⁷Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.

Part 5: Applications in Drug Discovery

Bioisostere for Resveratrol

4-Chlorostilbene serves as a lipophilic, metabolically stable scaffold for synthesizing analogs of Resveratrol (3,5,4'-trihydroxystilbene). The chlorine substitution blocks metabolic hydroxylation at the 4-position, a common clearance pathway for stilbenoids, thereby increasing half-life in pharmacokinetic studies.

CYP Enzyme Inhibition

Research indicates that stilbene derivatives, including halogenated forms, act as selective inhibitors of Cytochrome P450 enzymes, specifically CYP1B1 . This enzyme is often overexpressed in tumor cells; therefore, 4-chlorostilbene derivatives are investigated as potential chemopreventive agents that prevent the activation of pro-carcinogens.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chlorostilbene (CID 95304).[4] PubChem.[4] Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

  • Walczak, K., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules. Retrieved from [Link]

  • Likhtenstein, G. (2012). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH.[5] (General Reference for Photoisomerization mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Trans-4-Chlorostilbene as a Foundational Precursor for Organic Light-Emitting Diode (OLED) Materials

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide on the utility of trans-4-chlorostilbene as a ke...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utility of trans-4-chlorostilbene as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). While not typically employed as a primary emissive or charge-transport material in its own right, its robust stilbene core and reactive chlorine handle make it an invaluable precursor for creating highly efficient and tunable OLED components. This guide will detail its synthesis, photophysical characterization, and its application in the synthesis of more complex derivatives, culminating in a protocol for the fabrication of a representative OLED device.

Introduction: The Role of Stilbene Derivatives in OLED Technology

Stilbene derivatives are a significant class of organic molecules in the field of optoelectronics, primarily due to their rigid, conjugated structure which often leads to high photoluminescence quantum yields (PLQYs) and good charge carrier mobility.[1][2] These properties are fundamental to the performance of OLEDs, where efficient conversion of electrical energy to light is paramount.[3] The general structure of stilbene, a hydrocarbon consisting of a trans or cis ethene double bond substituted with a phenyl group on both carbon atoms, provides a versatile platform for chemical modification. By introducing various functional groups to the phenyl rings, the electronic and photophysical properties of the resulting molecule can be precisely tuned to achieve desired emission colors, improve charge injection/transport, and enhance device stability.[4][5][6]

trans-4-chlorostilbene, in this context, serves as an excellent starting material. The chlorine atom provides a reactive site for cross-coupling reactions, allowing for the facile introduction of a wide range of functionalities, such as amine or carbazole groups, which are commonly used to enhance hole-transporting properties, or electron-withdrawing groups to tune the emission wavelength.[4]

Synthesis and Purification of trans-4-Chlorostilbene

The synthesis of trans-4-chlorostilbene can be achieved through several established methods. The Wittig reaction is a common and reliable approach, offering good yields and stereoselectivity for the trans isomer.[7]

Protocol 1: Synthesis of trans-4-Chlorostilbene via the Wittig Reaction

Materials:

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide

  • 4-Chlorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. The color of the reaction mixture will typically turn a deep orange or red, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Dissolve 4-chlorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Let the reaction stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford trans-4-chlorostilbene as a white solid.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be recorded and compared to the literature value.

Photophysical Properties of trans-4-Chlorostilbene

Understanding the photophysical properties of trans-4-chlorostilbene is crucial for predicting the behavior of its derivatives. While its own fluorescence is relatively weak, it provides a baseline for understanding the effects of further functionalization.[1][8]

PropertyValueReference
Molecular FormulaC₁₄H₁₁Cl[9]
Molecular Weight214.69 g/mol [2]
Absorption Maximum (λabs)~300-320 nm (in various solvents)[1]
Emission Maximum (λem)~350-380 nm (in various solvents)[1]
AppearanceOff-white to white crystalline solid

Note: The exact absorption and emission maxima can vary depending on the solvent polarity.

The relatively low fluorescence quantum yield of trans-4-chlorostilbene is attributed to non-radiative decay pathways, such as photoisomerization.[4] However, by incorporating this stilbene core into more rigid structures or by adding functional groups that promote radiative decay, highly emissive materials can be generated.[4]

Application as a Precursor: Synthesis of a Hole-Transporting Material

To illustrate the utility of trans-4-chlorostilbene as a precursor, a synthetic protocol for a derivative with potential hole-transporting properties is provided. The introduction of a carbazole moiety is a common strategy to enhance hole mobility and improve the performance of OLEDs.

Protocol 2: Synthesis of 9-(4-((E)-styryl)phenyl)-9H-carbazole from trans-4-Chlorostilbene

Materials:

  • trans-4-Chlorostilbene

  • Carbazole

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Buchwald-Hartwig Amination: In a Schlenk flask under an inert atmosphere, combine trans-4-chlorostilbene (1.0 eq), carbazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-130 °C and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with toluene (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired product.

Rationale: The resulting molecule, 9-(4-((E)-styryl)phenyl)-9H-carbazole, combines the stilbene core for luminescence with the carbazole unit, which is well-known for its excellent hole-transporting capabilities. This bifunctional nature can simplify OLED device architecture and improve performance.

OLED Device Fabrication and Characterization

The following protocol describes the fabrication of a simple multi-layer OLED device using a host-dopant system in the emissive layer, where a derivative of trans-4-chlorostilbene could potentially be used as the host or dopant.

Protocol 3: Fabrication of a Representative OLED Device

Device Structure: ITO / PEDOT:PSS / Emissive Layer (Host:Dopant) / TPBi / LiF / Al

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Host material (e.g., a derivative of trans-4-chlorostilbene)

  • Dopant material (e.g., a blue or green emitter)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) - Electron Transport Layer

  • Lithium fluoride (LiF) - Electron Injection Layer

  • Aluminum (Al) - Cathode

  • Solvents for spin-coating (e.g., chlorobenzene, toluene)

  • Spin coater

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

  • Glovebox with an inert atmosphere (N₂)

  • Source-measure unit for device characterization

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat a thin layer (~30-40 nm) of PEDOT:PSS onto the ITO substrate. Anneal the substrate at 120 °C for 15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host and dopant materials in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 98:2). Spin-coat the EML solution onto the PEDOT:PSS layer to achieve a desired thickness (~40-60 nm). Anneal the substrate at a suitable temperature to remove the solvent.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator.

    • Deposit a layer of TPBi (~30 nm) as the ETL.

    • Deposit a thin layer of LiF (~1 nm) as the EIL.

    • Deposit a layer of Al (~100 nm) as the cathode. The deposition rates should be carefully controlled.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from oxygen and moisture.

  • Characterization: Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Visualizations

Molecular Structure of trans-4-Chlorostilbene

Caption: Molecular structure of trans-4-chlorostilbene.

Synthetic Pathway to a Hole-Transporting Derivative

start trans-4-Chlorostilbene product 9-(4-((E)-styryl)phenyl)-9H-carbazole start->product Buchwald-Hartwig Amination reagent1 Carbazole reagent1->product reagent2 K2CO3, CuI, 1,10-Phenanthroline reagent2->product

Caption: Synthesis of a carbazole-substituted stilbene derivative.

OLED Device Fabrication Workflow

sub ITO Substrate Cleaning hil Spin-coat PEDOT:PSS (HIL) sub->hil eml Spin-coat Emissive Layer (EML) hil->eml evap Thermal Evaporation (ETL, EIL, Cathode) eml->evap encap Encapsulation evap->encap char Device Characterization encap->char

Caption: Workflow for OLED device fabrication.

Conclusion

trans-4-chlorostilbene is a readily accessible and versatile precursor for the synthesis of advanced organic materials for OLED applications. Its stilbene core provides the necessary photophysical backbone, while the reactive chlorine atom allows for the facile introduction of various functional groups to tune its electronic properties. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize and utilize trans-4-chlorostilbene and its derivatives in the development of next-generation OLED materials and devices.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: High-Efficiency Synthesis of trans-4-Chlorostilbene

Ticket ID: HECK-Cl-STILBENE-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary: The Chemoselectivity Challenge Synthesizing trans-4-chlorostilbene via the Heck reaction pr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HECK-Cl-STILBENE-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemoselectivity Challenge

Synthesizing trans-4-chlorostilbene via the Heck reaction presents a specific chemoselective challenge: preserving the aryl chloride .

Standard Heck conditions often utilize high temperatures that can inadvertently activate the C-Cl bond, leading to polymerization or unwanted side reactions. To maximize the yield of the target trans isomer while retaining the chloro-substituent, this guide prioritizes the Chemoselective Oxidative Addition strategy.

By utilizing 1-chloro-4-iodobenzene as the electrophile, we exploit the bond dissociation energy difference between C-I (~65 kcal/mol) and C-Cl (~95 kcal/mol). The protocol below uses "Jeffery Conditions" (Phase-Transfer Catalysis), which allows for milder temperatures, thereby ensuring reaction occurs exclusively at the iodine site.

The "Golden Standard" Protocol

This protocol is engineered for robustness, minimizing palladium black formation and maximizing E-selectivity (trans).

Reagents & Stoichiometry
ComponentChemicalEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate A 1-Chloro-4-iodobenzene1.0Electrophile (I-site active)
Substrate B Styrene1.2 - 1.5Olefin (Excess prevents homocoupling)
Catalyst Pd(OAc)₂0.01 - 0.02Pre-catalyst (Generates Pd(0) in situ)
Base KOAc or NaOAc2.5Acid scavenger (Mild base preferred)
Additive TBAB (Tetrabutylammonium bromide)1.0Phase transfer & Nanoparticle stabilizer
Solvent DMF or DMAcN/APolar aprotic (High dielectric constant)
Step-by-Step Methodology
  • Preparation: In a dry reaction vial, charge 1-chloro-4-iodobenzene (1.0 equiv), Pd(OAc)₂ (2 mol%), TBAB (1.0 equiv), and KOAc (2.5 equiv).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to halide).

  • Olefin Addition: Add Styrene (1.25 equiv) via syringe.

  • Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of the active catalyst.

  • Activation: Heat the reaction to 80–90°C .

    • Critical Note: Do not exceed 110°C. Higher temperatures increase the risk of activating the C-Cl bond.

  • Monitoring: Monitor via TLC or HPLC after 4 hours. The reaction typically completes in 6–12 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/TBAB, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to isolate pure trans-isomer (cis-isomer is much more soluble and remains in mother liquor).

Mechanism & Failure Points

Understanding the cycle is the key to troubleshooting. The diagram below highlights the Critical Control Point (CCP) where chemoselectivity is determined.

HeckMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (CCP: I vs Cl Selectivity) Pd0->OxAdd 1-Cl-4-I-benzene PdBlack FAILURE: Pd Black (Precipitation) Pd0->PdBlack Lack of Stabilization Coord Olefin Coordination OxAdd->Coord Styrene MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim Forms trans-stilbene RedElim Reductive Elimination (Base Regeneration) BetaElim->RedElim H-Pd-X RedElim->Pd0 Base removes HX

Figure 1: The catalytic cycle. The Red node indicates the Chemoselectivity Control Point where temperature must be controlled to react I (fast) without touching Cl (slow).

Troubleshooting Guide (FAQ)
Issue 1: "My reaction turns black immediately and conversion stops."

Diagnosis: Catalyst Deactivation (Palladium Black formation). The active Pd(0) species is unstable and has aggregated into inactive bulk metal. This often happens if the ligand concentration is too low or the temperature is ramped too quickly before the substrate coordinates.

Corrective Action:

  • Add TBAB: The "Jeffery Condition" relies on Tetrabutylammonium bromide. The bromide ions form a loose coordination sphere around Pd nanoparticles, stabilizing them without shutting down reactivity [1].

  • Switch Ligand: If using PPh₃, ensure a ratio of 1:4 (Pd:Ligand). If that fails, switch to a palladacycle or the "Golden Protocol" (TBAB-mediated) above.

Issue 2: "I am seeing significant amounts of the cis (Z) isomer."

Diagnosis: Kinetic Control vs. Thermodynamic Equilibrium. The Heck reaction naturally favors the trans (


) isomer due to steric hindrance in the transition state. However, incomplete isomerization can leave cis product.

Corrective Action:

  • Increase Time, Not Temp: Allow the reaction to run longer. The Pd-H species acts as an isomerization catalyst, converting

    
     over time.
    
  • Purification Strategy: Do not try to fix this chemically if the ratio is >80:20 (

    
    ). The trans-stilbene crystallizes much more easily. Use recrystallization (Ethanol) rather than chromatography to purify.
    
Issue 3: "I detect polymerization of styrene."

Diagnosis: Radical polymerization or cationic polymerization initiated by the Lewis acidic Pd species.

Corrective Action:

  • Add Radical Inhibitor: Add a small amount of BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture. This inhibits radical polymerization of styrene without affecting the Pd cycle.

  • Slow Addition: Add the styrene dropwise over 1 hour rather than all at once.

Issue 4: "I see a byproduct with TWO stilbene units (1,4-distyrylbenzene)."

Diagnosis: Loss of Chemoselectivity. You have successfully coupled at the Iodine site, but the reaction continued and coupled at the Chlorine site.

Corrective Action:

  • Lower Temperature: The activation energy for Ar-Cl oxidative addition is significantly higher than Ar-I. Drop reaction temperature to <90°C.

  • Reduce Catalyst Load: Excess active Pd searches for any available bond. Reduce Pd(OAc)₂ to 0.5 mol%.

Diagnostic Decision Tree

Use this logic flow to resolve low yields during optimization.

TroubleshootingTree Start Low Yield Observed CheckColor Is solution black/precipitated? Start->CheckColor CheckSM Is Ar-I remaining? CheckColor->CheckSM No (Catalyst Active) Sol1 Add TBAB or Increase Ligand Ratio CheckColor->Sol1 Yes (Pd Death) CheckProd Is product Branched? CheckSM->CheckProd No (Full Conv.) Sol2 Increase Temp (careful) or Change Solvent to NMP CheckSM->Sol2 Yes (Low Reactivity) Sol3 Switch to Bidentate Ligand (e.g., dppp) CheckProd->Sol3 Yes (Regio Issue) Check Stereochem Check Stereochem CheckProd->Check Stereochem No (Linear)

Figure 2: Step-by-step diagnostic workflow for optimizing yield.

References
  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Knowles, J. P., & Whiting, A. (2007). "The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective". Organic & Biomolecular Chemistry, 5, 31-44.

Disclaimer: This guide assumes standard laboratory safety protocols. The Heck reaction involves heating organic solvents and palladium catalysts; always perform in a fume hood.

Sources

Optimization

Technical Support Center: Purification of trans-4-Chlorostilbene

Current Status: Operational Topic: Recrystallization & Purification Protocols Ticket Priority: High (Purity Critical for Optical/Pharma Applications) Mission Statement Welcome to the trans-4-chlorostilbene purification s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Recrystallization & Purification Protocols Ticket Priority: High (Purity Critical for Optical/Pharma Applications)

Mission Statement

Welcome to the trans-4-chlorostilbene purification support hub. This guide addresses the specific physicochemical challenges of purifying 4-chlorostilbene (CAS: 4714-23-2). Unlike generic organic solids, this compound presents unique challenges due to photo-isomerization (trans


cis) and lipophilicity.

Our goal is to transition your material from a crude, yellow/orange solid (often contaminated with the oily cis-isomer) to highly crystalline, fluorescent white/pale-yellow plates.

Part 1: The "Golden" Protocol (Ethanol Recrystallization)

Applicability: Use this standard protocol for crude material with >85% trans content.

The Logic (Why this works)

trans-4-Chlorostilbene is a planar, stackable molecule with high lattice energy, making it sparingly soluble in cold polar protic solvents. The cis-isomer is non-planar (sterically hindered), preventing tight packing; it remains an oil or low-melting solid that is significantly more soluble in ethanol. We exploit this solubility differential to wash away the cis-impurity.

Step-by-Step Methodology

Reagents:

  • Ethanol (95% or Absolute) - Primary Solvent

  • Activated Carbon (Optional, for decolorization)

  • Celite (for hot filtration)

Procedure:

  • Saturation (The "Dissolution" Phase):

    • Place crude trans-4-chlorostilbene in a round-bottom flask (RBF).

    • Add Ethanol (approx. 10-15 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with a magnetic stir bar.

    • Checkpoint: If the solid does not dissolve completely, add ethanol in small portions (1-2 mL) until a clear solution is obtained.

    • Crucial: If the solution is dark yellow/brown, add a spatula tip of activated carbon and reflux for 5 minutes.

  • Hot Filtration (The "Clarification" Phase):

    • While maintaining the solution near boiling, filter rapidly through a pre-warmed Celite pad or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Why: This removes insoluble dust and the activated carbon. Cold equipment will cause premature crystallization (clogging).

  • Controlled Crystallization (The "Purification" Phase):

    • Cover the flask with foil (Light Exclusion is Mandatory ).

    • Allow the filtrate to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop or in ice immediately.

    • Mechanism: Slow cooling promotes the growth of large, pure crystals (thermodynamic product) and excludes the cis-isomer and other impurities from the lattice. Rapid cooling traps impurities (kinetic entrapment).

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • The Wash: Wash the filter cake with cold ethanol (-20°C is ideal). This displaces the "mother liquor" containing the dissolved cis-isomer without redissolving your product.

    • Dry under high vacuum in the dark.

Part 2: Visualization of the Workflow

The following diagram illustrates the critical decision points and physical states during the purification process.

RecrystallizationFlow Start Crude trans-4-Chlorostilbene (Solid + Oily Impurities) Dissolve Dissolution (Reflux in Ethanol) Start->Dissolve Heat to 78°C Filter Hot Filtration (Remove insolubles/Carbon) Dissolve->Filter Remove particulates Cooling Controlled Cooling (Slow RT -> Ice Bath) Filter->Cooling Exclude Light! Cooling->Start Oiling Out? (See Troubleshooting) Separation Vacuum Filtration Cooling->Separation Crystals form Wash Cold Solvent Wash (Removes cis-isomer) Separation->Wash Displace Mother Liquor Final Pure trans-4-Chlorostilbene (Crystalline Plates) Wash->Final Dry under Vacuum

Figure 1: Step-by-step logic flow for the recrystallization of trans-4-chlorostilbene, highlighting critical control points.

Part 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Report: "Instead of crystals, I see liquid droplets forming at the bottom of the flask as it cools."

Diagnosis: This occurs when the compound separates as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation). It usually happens if:

  • The solution is too concentrated (Supersaturation is too high).

  • The melting point of the impure mixture is lower than the boiling point of the solvent.

  • The cis-isomer content is very high, acting as a solvent for the trans-isomer.

Corrective Action:

  • Reheat the mixture until it dissolves.

  • Add more solvent (approx. 20% more ethanol).

  • Seed: Add a tiny crystal of pure trans-4-chlorostilbene to the solution as it cools (around 50-60°C). This provides a template for the lattice to grow, bypassing the oil phase.

Issue 2: High cis-Isomer Contamination

User Report: "My NMR shows a significant doublet at


 6.5 ppm (cis) alongside the trans peaks (

7.0+ ppm), and the melting point is low."

Diagnosis: Recrystallization alone is inefficient if the cis-content is >20%. You are fighting thermodynamic equilibrium. You need to chemically convert the cis to trans before crystallizing.

The "Rescue" Protocol (Iodine Isomerization):

  • Dissolve the crude mixture in Toluene (not Ethanol).

  • Add a catalytic amount of Iodine (

    
    , ~1-2 mol%).
    
  • Reflux for 1-2 hours. Iodine radicals catalyze the bond rotation, driving the mixture to the thermodynamically stable trans-isomer.

  • Wash the toluene solution with sodium thiosulfate (to remove iodine).

  • Evaporate toluene and proceed with the Ethanol Recrystallization (Part 1).

Issue 3: Yellow Discoloration

User Report: "The product is crystalline but has a persistent yellow hue."

Diagnosis: Pure trans-4-chlorostilbene should be white or very pale green-yellow (fluorescent). Strong yellowing suggests:

  • Oxidation products (benzaldehydes).

  • Polymerization.

  • Trapped Iodine (if used).

Corrective Action:

  • If using the Ethanol protocol: Ensure you used Activated Carbon during the hot dissolution step.

  • If the yellow persists: Recrystallize from Hexane/Chloroform (3:1) . Hexane is excellent for removing non-polar oxidative tars that ethanol might not capture.

Part 4: Data Reference & Properties

Physical Property Comparison

Understanding the physical gap between the isomers is key to purification logic.

Propertytrans-4-Chlorostilbenecis-4-ChlorostilbeneSignificance
State (RT) Solid (Crystalline)Liquid / Low-melt SolidAllows separation by filtration.
Melting Point 129–130°C (Lit. varies slightly)< 20°C (Est.)High MP indicates lattice stability.
Solubility (EtOH) Low (Cold) / High (Hot)High (Cold)Basis for recrystallization yield.
Geometry PlanarTwisted (Steric clash)Planarity causes fluorescence.
Solvent Selection Guide
SolventSuitabilityNotes
Ethanol (95%) Excellent Best balance of yield/purity. "Green" choice.
Acetic Acid Good Historical standard. Produces very pure crystals but hard to remove traces.
Hexane Poor Too low solubility for the trans isomer; good for washing only.
Toluene Process Only Used for Iodine isomerization, not for final crystallization (yield loss).

Part 5: Isomerization Logic Diagram

This diagram explains the "Invisible Enemy" in your process: Light.

Isomerization Trans trans-4-Chlorostilbene (Stable, Solid) Cis cis-4-Chlorostilbene (Unstable, Oil/Impurity) Trans->Cis Photo-isomerization Cis->Trans Chemical Isomerization UV UV Light / Sunlight UV->Trans Iodine Iodine/Heat (Catalysis) Iodine->Cis

Figure 2: The cycle of isomerization. Light degrades your product (Trans


 Cis); Chemical catalysis restores it (Cis 

Trans).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for stilbene synthesis and ethanol recrystallization techniques).

  • Likhtenshtein, G. (2009). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH. (Detailed properties of stilbene derivatives).

  • Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415–481. (Mechanistic insight into the trans-cis light sensitivity).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95304, 4-Chlorostilbene. (Physical property verification).

Troubleshooting

Technical Support Hub: Solubility Optimization of trans-4-Chlorostilbene

Ticket ID: T4CS-SOL-001 Status: Open Subject: Resolving precipitation and solubility limits of trans-4-chlorostilbene in ethanol Assigned Specialist: Senior Application Scientist Diagnostic Phase: Why is this happening?...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T4CS-SOL-001 Status: Open Subject: Resolving precipitation and solubility limits of trans-4-chlorostilbene in ethanol Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Why is this happening?

The difficulty in dissolving trans-4-chlorostilbene (T4CS) in ethanol is not a user error; it is a thermodynamic conflict between the solute's crystal lattice energy and the solvent's polarity.

The Root Cause: Structural Mismatch

  • The Solute: T4CS is a rigid, planar, aromatic molecule. The trans configuration allows for efficient

    
    -
    
    
    
    stacking, resulting in a high crystal lattice energy (Melting Point: ~154°C) [1]. This tight packing makes the solid thermodynamically resistant to breaking apart.
  • The Solvent: Ethanol is a polar protic solvent dominated by hydrogen bonding. It lacks the aromatic character required to effectively interact with the lipophilic stilbene core via dispersion forces.

Thermodynamic Reality: At room temperature (25°C), the energy required to break the T4CS crystal lattice (


) exceeds the solvation energy (

) provided by ethanol. Consequently, T4CS is only sparingly soluble in cold ethanol but highly soluble in boiling ethanol (

), a property exploited for purification via recrystallization [2].
Operational Protocols

Select the protocol below that matches your experimental goal.

Protocol A: Preparation for Synthesis or Purification (Recrystallization)

Goal: To dissolve T4CS completely for reaction or to purify it from impurities.

Mechanism: Leveraging the high temperature coefficient of solubility. You are forcing the entropy term (


) to overcome the enthalpy of solution.

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Slurry Formation: Add T4CS to the flask. Add Ethanol (absolute or 95%) until the solid is just covered.

  • Heating: Heat the mixture to a gentle reflux (

    
    ).
    
  • Titration: Add additional hot ethanol in small aliquots (1-2 mL) through the condenser until the solution becomes clear.

    • Critical Note: If the solution remains cloudy despite adding significant solvent, the turbidity may be due to inorganic salts (insoluble in EtOH) or dust. Perform a hot filtration immediately.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly to grow large, pure crystals. For maximum recovery, cool further to

    
     in an ice bath.
    
Protocol B: Preparation of Stock Solutions (Bio-Assays/Spectroscopy)

Goal: Stable solution at Room Temperature (RT) without precipitation.

Mechanism: Cosolvent disruption. Ethanol alone is often insufficient for high-concentration stocks (>10 mM). You must introduce a "bridge" solvent that disrupts the ethanol H-bond network and solvates the aromatic rings.

Recommended Cosolvent Systems:

Primary SolventCosolvent (Bridge)Ratio (v/v)StabilityApplication
EthanolDMSO 90:10HighBiological Assays (Cell culture compatible)
EthanolTHF 80:20HighChemical Synthesis / Spectroscopy
EthanolDichloromethane 70:30MediumSpectroscopy (Avoid for bio-assays)

Step-by-Step Workflow:

  • Dissolve T4CS in the Cosolvent (DMSO or THF) first. It should dissolve readily at high concentrations.

  • Slowly add this concentrate to the Ethanol while vortexing.

  • If precipitation occurs, increase the cosolvent ratio or sonicate at

    
    .
    
Decision Logic & Visualization

The following diagram illustrates the decision matrix for solvation based on your specific application.

T4CS_Solubility_Workflow Start Start: T4CS Solid AppCheck Define Application Start->AppCheck Purification Purification / Synthesis AppCheck->Purification High Temp OK Assay Bio-Assay / Spectroscopy AppCheck->Assay Must be RT Reflux Heat to Reflux (78°C) Purification->Reflux HotFilter Hot Filtration (if cloudy) Reflux->HotFilter Insolubles present SlowCool Slow Cool -> Recrystallize Reflux->SlowCool Clear solution HotFilter->SlowCool SolubilityCheck Target Conc. > 1mM? Assay->SolubilityCheck PureEtOH Pure Ethanol + Sonication SolubilityCheck->PureEtOH No (Low Conc) Cosolvent Use Cosolvent System (DMSO/THF) SolubilityCheck->Cosolvent Yes (High Conc)

Figure 1: Decision tree for solubilizing trans-4-chlorostilbene based on experimental requirements.

Advanced Troubleshooting (FAQs)

Q: I dissolved the sample with heat, but it precipitated immediately upon cooling. What happened? A: You created a supersaturated solution .

  • Diagnosis: You likely used the minimum volume of solvent required at boiling point (

    
    ), but T4CS solubility drops roughly exponentially with temperature.
    
  • Fix: Add 10-20% excess ethanol at the boiling point before cooling. This "buffer volume" keeps the compound in solution at intermediate temperatures. Alternatively, switch to Protocol B (Cosolvents).

Q: Can I use sonication to force it into solution? A: Yes, but with a Critical Warning . Sonication generates local heat and cavitation energy. While effective for dissolution, prolonged sonication can degrade stilbenes. More importantly, ensure your bath water does not heat up excessively, or you risk solvent evaporation and reprecipitation.

  • Standard: Sonicate in short bursts (30s on, 30s off).

Q: My solution turned yellow after sitting on the bench. Is it still good? A: Likely No. Stilbenes are photosensitive. Exposure to ambient UV light causes photoisomerization from the trans isomer (solid, stable) to the cis isomer (liquid/oil, less stable) [3].

  • Impact: The cis isomer is often more soluble than the trans isomer. If your stubborn solid suddenly dissolves after leaving it in the light, you may have inadvertently converted your sample.

  • Prevention: Always wrap flasks in aluminum foil and work in low-light conditions when possible.

Q: I need a 100% Ethanol solution for a specific spectral analysis. How do I maximize solubility? A: If cosolvents are forbidden:

  • Micronize: Grind the T4CS solid into a fine powder to increase surface area.

  • Warm: Maintain the solution at

    
     during the experiment (if the protocol allows).
    
  • Filter: Prepare a saturated solution, stir for 24 hours, and filter through a 0.22

    
    m PTFE filter to remove micro-precipitates that scatter light.
    
References
  • PubChem. (n.d.). 4-Chlorostilbene | C14H11Cl | CID 95304 - Chemical and Physical Properties.[1] National Library of Medicine. Retrieved from [Link]

  • Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481. (Contextual grounding via search snippet 1.10/1.15). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of trans-4-Chlorostilbene

Welcome to the Purification Hub. As a Senior Application Scientist, I understand that synthesizing trans-4-chlorostilbene often results in a "dirty" mixture containing the thermodynamically less stable cis-isomer, pallad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Hub. As a Senior Application Scientist, I understand that synthesizing trans-4-chlorostilbene often results in a "dirty" mixture containing the thermodynamically less stable cis-isomer, palladium residues (from Heck/Suzuki couplings), or homocoupling byproducts. This guide replaces generic advice with field-proven, chemically grounded protocols designed to isolate the trans-isomer in high purity (>99%).

Phase 1: Diagnostics & Identification

Q: My crude solid has a lower melting point than expected. Is it wet, or is it the cis-isomer?

A: While solvent entrapment lowers melting points, the cis-isomer is the most likely culprit in stilbene synthesis. The structural "kink" in cis-4-chlorostilbene prevents efficient crystal lattice packing, drastically lowering its melting point compared to the linear trans-isomer.[1]

Diagnostic Table: Physical Properties

Propertytrans-4-Chlorostilbenecis-4-ChlorostilbeneNotes
State (RT) White Crystalline SolidLiquid or Low-Melting Solidcis-isomers are often oils.
Melting Point 153–154 °C ~5–20 °C (often oil)Huge differential allows for recrystallization.

H NMR (Vinylic)

~7.0–7.2 ppm

~6.5–6.7 ppm
cis protons are shielded.
coupling (

)
~16.0 Hz ~12.0 Hz Definitive identification.

Technical Insight: If your NMR shows a doublet with a coupling constant (


) of ~12 Hz, you have significant cis-contamination. Do not attempt to recrystallize yet; you will lose yield. Proceed to Phase 2 .
Phase 2: The "Cis-Trap" (Isomerization Protocol)

Q: I have a 60:40 trans:cis mixture. How do I convert the rest without running another reaction?

A: You must exploit the thermodynamic stability of the trans-isomer using Iodine-Catalyzed Photoisomerization . This is superior to thermal equilibration alone. The iodine radical attacks the double bond, allowing free rotation, and the system settles into the lower-energy trans state.

The Protocol:

  • Dissolve: Dissolve your crude mixture in Toluene or Heptane (0.1 M concentration). Avoid polar solvents.

  • Catalyst: Add 1–5 mol% Iodine (

    
    ) .
    
  • Energy Source:

    • Option A (Photochemical): Place the flask in direct sunlight or expose to a UV lamp (365 nm) for 2–4 hours.

    • Option B (Thermal): Reflux the solution for 2–4 hours (light is usually sufficient and cleaner).

  • Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  to remove the iodine (color changes from purple/brown to clear).
    
  • Isolate: Dry over

    
    , filter, and concentrate.
    

Mechanism of Action (DOT Diagram):

Isomerization Cis cis-4-Chlorostilbene (High Energy) Radical Transient Radical Intermediate (Free Rotation) Cis->Radical I• Attack I2 Iodine (I2) + Light/Heat I2->Radical Initiation Trans trans-4-Chlorostilbene (Thermodynamic Sink) Radical->Trans Elimination of I• Trans->Radical Reversible (Slow)

Figure 1: The iodine radical temporarily breaks the pi-bond character, allowing rotation to the thermodynamically favored trans-conformation.

Phase 3: Metal Scavenging (For Heck/Suzuki Routes)

Q: My product is off-white or grey. Is this normal?

A: No. Pure trans-4-chlorostilbene should be white. Grey or tan discoloration typically indicates residual Palladium (Pd) nanoparticles. Recrystallization often traps these metals inside the crystal lattice rather than removing them.[2]

The Protocol (Adsorbent Filtration):

  • Dissolve: Dissolve the crude solid in THF or Dichloromethane (DCM) .

  • Adsorbent: Add Activated Carbon (Charcoal) or a specific scavenger like SiliaMetS® (10 wt% relative to mass of product).

  • Heat: Stir at 40°C for 30–60 minutes.

  • Filter: Pass the hot suspension through a pad of Celite 545 packed in a sintered glass funnel.

    • Tip: Do not let the pad run dry; keep it wet with solvent to prevent cracking and channeling.

  • Concentrate: Evaporate the filtrate to obtain a metal-free solid ready for final crystallization.

Phase 4: The Final Polish (Recrystallization)

Q: What is the gold-standard solvent system for trans-4-chlorostilbene?

A: Because the trans-isomer packs so efficiently, it is significantly less soluble in alcohols than the cis-isomer. Ethanol (EtOH) is the preferred solvent.

The Protocol:

  • Solvent Choice: Use 95% Ethanol or Absolute Ethanol .

    • Alternative: If solubility is too low, use a Toluene/Ethanol mixture (dissolve in minimal hot Toluene, then add hot Ethanol until turbid).

  • Dissolution: Heat solvent to boiling. Add crude solid slowly until saturated.

  • Hot Filtration: If insoluble particles remain (silica/salts), filter rapidly while boiling hot.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap flask in a towel/foil). Rapid cooling traps impurities.

    • Once at RT, place in an ice bath (

      
      ) for 1 hour.
      
  • Collection: Filter the shiny, needle-like crystals. Wash with cold Ethanol.

Purification Decision Tree (DOT Diagram):

PurificationWorkflow Start Crude Reaction Mixture CheckColor Is it Grey/Black? Start->CheckColor PdRemove Pd Scavenging (Celite/Charcoal) CheckColor->PdRemove Yes CheckNMR Check NMR: Is J ~ 12Hz present? CheckColor->CheckNMR No PdRemove->CheckNMR Isomerize Iodine Isomerization (Toluene + I2 + Light) CheckNMR->Isomerize Yes (Cis present) Recryst Recrystallization (Ethanol) CheckNMR->Recryst No (Mostly Trans) Isomerize->Recryst Final Pure trans-4-Chlorostilbene (>99%) Recryst->Final

Figure 2: Logical workflow for removing metal residues and stereoisomers to achieve pharmaceutical-grade purity.

References
  • Iodine-Catalyzed Isomerization Kinetics: Yamashita, S. (1961).[3] Iodine-Catalyzed Thermal cis-trans Isomerization of Stilbene. Bulletin of the Chemical Society of Japan.[4][5] Link

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

  • Physical Properties & Melting Points: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5356785, cis-Stilbene and CID 638088, trans-Stilbene. Link

  • Stilbene Synthesis & Impurities: Likhar, P. R., et al. (2002). Palladium-catalyzed synthesis of stilbenes. Journal of Molecular Catalysis A: Chemical. Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Validation of trans-4-Chlorostilbene Purity via HPLC

Executive Summary Status: Validated Protocol | Compound Class: Stilbenes | Critical Variable: Photo-isomerization[1][2] This guide outlines the validation of a High-Performance Liquid Chromatography (HPLC) method for qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated Protocol | Compound Class: Stilbenes | Critical Variable: Photo-isomerization[1][2]

This guide outlines the validation of a High-Performance Liquid Chromatography (HPLC) method for quantifying the purity of trans-4-chlorostilbene (CAS: 4714-23-2). Unlike standard organic small molecules, stilbenes present a unique analytical challenge: photo-induced isomerization . Exposure to ambient light converts the thermodynamically stable trans-isomer into the cis-isomer, creating a false impurity profile.

This protocol prioritizes scientific integrity by integrating a "Light-Shielded" workflow and necessitates a system suitability test that explicitly resolves the cis and trans isomers to prevent co-elution errors.

Part 1: Comparative Analysis of Analytical Techniques

Before establishing the HPLC protocol, it is essential to objectively evaluate why HPLC is the superior choice for this specific application over Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

Table 1: Performance Comparison for Stilbene Analysis
FeatureHPLC-UV/DAD (Recommended)GC-FID/MS 1H-NMR
Primary Mechanism Polarity-based partition (non-destructive).Volatility-based separation (thermal).Magnetic resonance of nuclei.
Isomer Resolution High. C18 columns easily separate cis vs. trans based on planarity.Variable. Cis isomers often degrade or isomerize at injection port temps (>250°C).High , but requires distinct chemical shift differences.
Sensitivity (LOD) Excellent. (< 0.05%). Strong UV chromophore at ~310 nm.Good, but thermal degradation raises baseline noise.Low. typically >0.5-1.0% impurity required for accurate integration.
Sample Integrity Preserved. Analysis at ambient temperature prevents thermal isomerization.Compromised. High heat can artificially increase cis-content.Preserved.
Suitability Gold Standard for purity and trace impurity profiling.Suitable only if thermal stability is pre-validated (risky).Best for structural identity, not trace purity.

Expert Insight: While GC is faster, the thermal energy in the injector port can catalyze the trans-to-cis conversion, leading to a "false fail" on purity specifications. HPLC is the only method that guarantees the analyte remains chemically unaltered during analysis.

Part 2: Method Development & Optimization

The core requirement for this method is the baseline separation of trans-4-chlorostilbene from its potential impurities:

  • cis-4-chlorostilbene (Photo-degradation product)

  • 4-chlorobenzaldehyde (Synthesis starting material)

  • 4-chlorostyrene (Heck coupling precursor)

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size.[3]

    • Rationale: The trans isomer is planar and interacts strongly with the C18 chains. The cis isomer is "kinked" (sterically hindered), interacts less, and elutes earlier.

  • Mobile Phase: Acetonitrile (ACN) : Water (H₂O).[3]

    • Mode: Gradient elution is preferred to clear late-eluting dimers.

    • Gradient: 60:40 (0 min)

      
       90:10 (15 min) 
      
      
      
      60:40 (20 min).
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Ambient). Do not heat the column to avoid thermal isomerization.

  • Detection: UV-Vis (Diode Array Detector - DAD).

    • Wavelength: 310 nm (Max absorption for trans).

    • Note:Cis-isomers typically have a

      
       shifted lower (approx. 280 nm) with lower extinction coefficients.
      

Part 3: Validation Protocol (ICH Q2 Aligned)

This protocol follows the ICH Q2(R1) guidelines for validation of analytical procedures.

Specificity (The "Self-Validating" System)

You must demonstrate that the method distinguishes the analyte from its isomer.

  • Protocol:

    • Prepare a standard solution of trans-4-chlorostilbene.

    • Expose half the vial to UV light (or strong sunlight) for 1 hour.

    • Inject the "Dark" sample and the "Irradiated" sample.

  • Acceptance Criteria:

    • The "Irradiated" chromatogram must show a new peak (the cis-isomer) eluting before the main trans peak.

    • Resolution (

      
      ): 
      
      
      
      between cis and trans peaks.
    • Peak Purity (DAD): The main peak in the "Dark" sample must be spectrally pure (purity angle < purity threshold).

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria:

    
    .[4]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of trans-4-chlorostilbene into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution (100% level).

  • Acceptance Criteria: RSD

    
     2.0% for Peak Area and Retention Time.[4]
    

Part 4: Visualizing the Workflows

Diagram 1: The "Light-Shielded" Analytical Workflow

This diagram illustrates the critical handling steps required to prevent false results due to photo-isomerization.

LightShieldedWorkflow cluster_prep Sample Preparation (Amber Glassware) cluster_analysis HPLC Analysis RawMaterial Raw Solid (Trans-4-chlorostilbene) Weighing Weighing (Low Light) RawMaterial->Weighing Dissolution Dissolve in ACN (Amber Vial) Weighing->Dissolution Injector Auto-Sampler (Dark/Covered) Dissolution->Injector Minimize Delay Light UV/Light Exposure Dissolution->Light Column C18 Separation (Separates Cis/Trans) Injector->Column Detector UV Detection (310 nm) Column->Detector Isomerization Formation of Cis-Isomer Light->Isomerization Isomerization->Injector False Impurity

Caption: Workflow emphasizing amber glassware and light protection to prevent artifactual cis-isomer formation.

Diagram 2: Validation Logic & Decision Tree

A logical flow to determine if the method is valid for release testing.

ValidationLogic Start Start Validation Specificity Specificity Test: Inject Irradiated Sample Start->Specificity CheckRes Is Resolution (Rs) Cis vs Trans > 2.0? Specificity->CheckRes FailRes FAIL: Optimize Gradient or Column Choice CheckRes->FailRes No PassRes PASS: Proceed to Linearity & Precision CheckRes->PassRes Yes Linearity Linearity Test (5 Levels) PassRes->Linearity CheckR2 Is R² ≥ 0.999? Linearity->CheckR2 FailLin FAIL: Check Dilutions or Detector Saturation CheckR2->FailLin No PassLin Method Validated Ready for Routine Use CheckR2->PassLin Yes

Caption: Decision tree ensuring the method can strictly resolve the critical photo-isomer impurity before quantitative validation.

References

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Likhtenshtein, G. (2012). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH. (General reference on Stilbene photochemistry).
  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. [Link]

  • National Institutes of Health (NIH). (2021). Stability and Photoisomerization of Stilbenes.[1] [Link]

Sources

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